molecular formula C19H18Cl2N6O2 B2997890 7-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1019100-25-4

7-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2997890
CAS No.: 1019100-25-4
M. Wt: 433.29
InChI Key: MLVQCNUUIFFLAH-UHFFFAOYSA-N
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Description

7-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H18Cl2N6O2 and its molecular weight is 433.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 7-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is involved in various synthetic and chemical studies. For instance, regioselective synthesis techniques have been developed for pyrano[3,2-e]pyrimidine-2,4-dione derivatives, showcasing the chemical versatility and potential for modification of similar purine derivatives (Majumdar & Das, 1998). Additionally, studies have explored new aminoalkyl derivatives of purine-2,6-dione, highlighting the structural adaptability and potential receptor affinity of compounds within this chemical class (Chłoń-Rzepa et al., 2013).

Molecular Interactions and Complex Formation

Research into metal complexes of pyrazolylpurine derivatives reveals the compound's utility in studying metal-mediated base pairs, which is crucial for understanding nucleobase interactions and designing novel molecular structures (Sinha et al., 2015). This work supports the development of artificial nucleobases and the exploration of new avenues in biochemistry and molecular biology.

Biological Activity and Pharmacological Potential

Investigations into carboxamide derivatives of related structures have identified potent cytotoxins, underscoring the therapeutic potential of compounds in this chemical family for cancer treatment (Deady et al., 2003). Similarly, the synthesis of 8-benzyltetrahydropyrazino[2,1-f]purinediones has been explored for multitarget drugs for neurodegenerative diseases, indicating the relevance of these compounds in developing treatments that address complex pathologies (Brunschweiger et al., 2014).

Properties

IUPAC Name

7-[(2,6-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N6O2/c1-10-8-11(2)27(23-10)18-22-16-15(17(28)25(4)19(29)24(16)3)26(18)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVQCNUUIFFLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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